molecular formula C47H76O18 B582738 Symphytoxide A CAS No. 149475-29-6

Symphytoxide A

Cat. No. B582738
M. Wt: 929.107
InChI Key: RBCDYSPAGZIIFK-XRKXVPSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Symphytoxide A is a natural product found in Symphytum officinale with data available.

Scientific Research Applications

Chemical Characterization and Properties

Symphytoxide A is a triterpenoidal saponin of hederagenin isolated from the roots of Symphytum officinale, characterized through various spectroscopic techniques. It exhibits hypotensive activity in anesthetized rats, as established through chemical investigations and spectroscopic studies (Ahmad et al., 1993).

Therapeutic and Biological Applications

The genus Symphytum, from which Symphytoxide A is derived, has a long history of use in traditional medicine. It has been employed for a variety of purposes including treating bone breakages, rheumatism, liver problems, gastritis, ulcers, skin issues, joint pain, wounds, gout, and more. The pharmacological effects of Symphytum species, including Symphytoxide A, are attributed to various chemical compounds like allantoin, phenolic compounds, glycopeptides, and polysaccharides. Although these compounds have demonstrated efficacy, further research is needed to fully understand their potential and safety (Salehi et al., 2019).

Bioactive Compounds and Enzyme Inhibitory Effects

A study on Symphytum anatolicum, closely related to Symphytoxide A's source, revealed significant antioxidant activities and enzyme inhibitory effects of its extracts. This research underscores the potential of Symphytoxide A and related compounds in developing natural resources for food additives, pharmaceutical industries, and skincare products (Sarikurkcu et al., 2019).

Anti-inflammatory Properties

Symphytum species, including those containing Symphytoxide A, have been recognized for their anti-inflammatory properties. Active components like allantoin, polyphenols, flavonoids, and alkaloids contribute to their efficacy in reducing inflammatory processes. This makes Symphytum species, and potentially Symphytoxide A, candidates for developing anti-inflammatory agents (Mahmoudzadeh et al., 2022).

properties

CAS RN

149475-29-6

Product Name

Symphytoxide A

Molecular Formula

C47H76O18

Molecular Weight

929.107

IUPAC Name

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(58)59)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(44(4,21-50)27(43)9-12-46(28,45)6)63-40-37(65-39-35(57)33(55)31(53)26(19-49)62-39)36(24(51)20-60-40)64-38-34(56)32(54)30(52)25(18-48)61-38/h7,23-40,48-57H,8-21H2,1-6H3,(H,58,59)/t23-,24+,25-,26-,27?,28-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38-,39-,40+,43+,44?,45-,46-,47+/m1/s1

InChI Key

RBCDYSPAGZIIFK-XRKXVPSHSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

synonyms

symphytoxide A

Origin of Product

United States

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